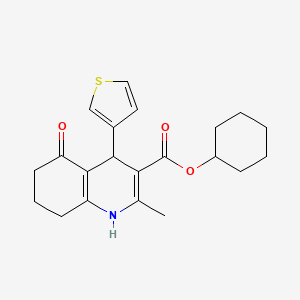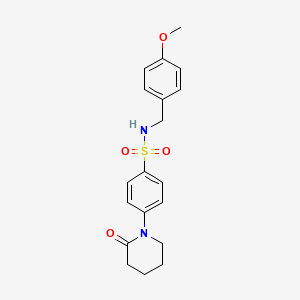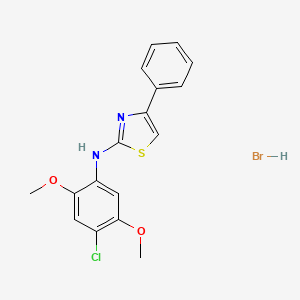![molecular formula C15H28N2O2 B4958176 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4958176.png)
2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide, also known as CX-717, is a nootropic drug that has gained attention in recent years due to its potential cognitive-enhancing effects.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide has been studied for its potential cognitive-enhancing effects in both animals and humans. Studies have shown that 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide can improve working memory, attention, and reaction time in rats and monkeys. In humans, 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide has been shown to improve working memory and attention in healthy volunteers and in individuals with attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
The exact mechanism of action of 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide is not fully understood. However, it is thought to act as a positive allosteric modulator of the AMPA receptor, which is involved in synaptic plasticity and memory formation. By enhancing the activity of the AMPA receptor, 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide may improve cognitive function.
Biochemical and Physiological Effects:
2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide has been shown to increase the release of acetylcholine and glutamate in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. Additionally, 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide has been shown to increase cerebral blood flow in the prefrontal cortex, which may also contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide in lab experiments is its potential to improve cognitive function in animal models, which may allow for more accurate and reliable testing of cognitive function. However, one limitation of using 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide in lab experiments is its potential to interact with other drugs or compounds, which may complicate the interpretation of results.
Zukünftige Richtungen
Future research on 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide could explore its potential as a treatment for cognitive deficits in individuals with neurological disorders, such as Alzheimer's disease or traumatic brain injury. Additionally, research could explore the long-term effects of 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide use and its potential for abuse. Finally, research could explore the potential of 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide to enhance cognitive function in healthy individuals and its potential as a cognitive enhancer for individuals in high-pressure or high-stress environments, such as military or emergency responders.
Synthesemethoden
The synthesis method of 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide involves the reaction of cyclohexanone with ethyl chloroacetate to form ethyl 2-cyclohexyl-2-oxoacetate. This compound is then reacted with morpholine to form 2-cyclohexyl-N-(4-morpholinyl)acetamide. Finally, this compound is treated with 1,3-dibromopropane to form 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide.
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c18-15(13-14-5-2-1-3-6-14)16-7-4-8-17-9-11-19-12-10-17/h14H,1-13H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFUXCUJOLAEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-[3-(morpholin-4-yl)propyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline](/img/structure/B4958094.png)
![tetrahydro-2-furanylmethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4958105.png)
![3-(2,4-dimethylphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4958128.png)


![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B4958140.png)
![4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4958146.png)

![4-chloro-3-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4958162.png)
![1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4958170.png)
![7-amino-5-(3-bromo-4-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4958178.png)
![4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4958179.png)
![ethyl (5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4958187.png)
![4-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B4958195.png)